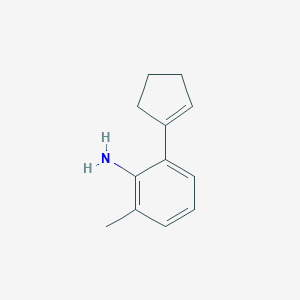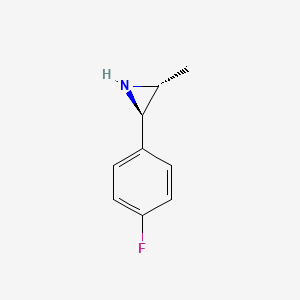
(2S,3R)-2-(4-Fluorophenyl)-3-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine is a chiral aziridine compound characterized by the presence of a fluorophenyl group and a methyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity properties. The fluorophenyl group adds further interest due to the electron-withdrawing effects of the fluorine atom, which can influence the compound’s chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate precursors, such as 4-fluorobenzaldehyde and a suitable amine.
Formation of Imines: The aldehyde reacts with the amine to form an imine intermediate.
Cyclization: The imine undergoes cyclization to form the aziridine ring. This step often requires a catalyst or specific reaction conditions to proceed efficiently.
Chiral Resolution: The resulting aziridine mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids or transition metal complexes.
Major Products Formed
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Amines and other ring-opened products.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(4-fluorophenyl)-3-methylaziridine involves its interaction with molecular targets such as enzymes and receptors. The strained aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The fluorophenyl group can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-phenyl-3-methylaziridine: Lacks the fluorine atom, resulting in different electronic properties.
(2R,3R)-2-(4-chlorophenyl)-3-methylaziridine: Contains a chlorine atom instead of fluorine, affecting reactivity and biological activity.
(2R,3R)-2-(4-bromophenyl)-3-methylaziridine: The bromine atom introduces different steric and electronic effects.
Uniqueness
(2R,3R)-2-(4-fluorophenyl)-3-methylaziridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. The combination of the aziridine ring and the fluorophenyl group makes it a versatile and valuable compound for various applications.
Properties
CAS No. |
502850-12-6 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(2S,3R)-2-(4-fluorophenyl)-3-methylaziridine |
InChI |
InChI=1S/C9H10FN/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9,11H,1H3/t6-,9-/m1/s1 |
InChI Key |
TXVWBQDWMADLGR-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1C(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


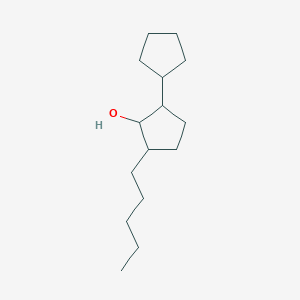
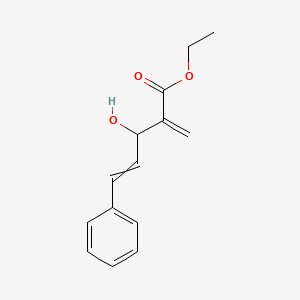
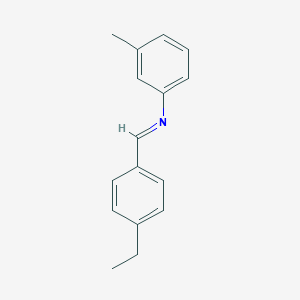
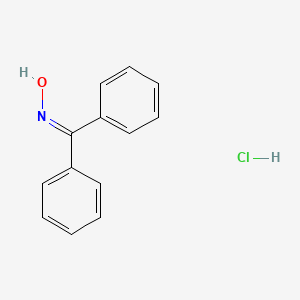
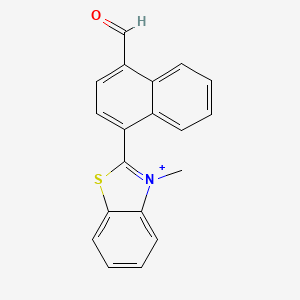
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
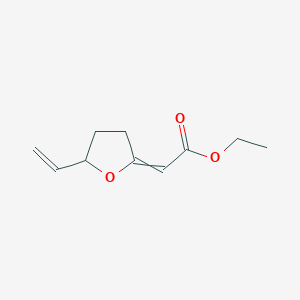
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-4-nitro-](/img/structure/B14238766.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
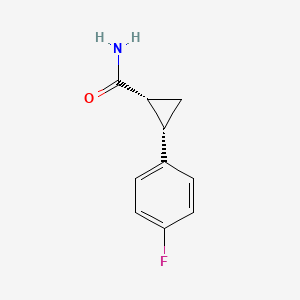
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
